4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol 4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17965307
InChI: InChI=1S/C13H15NO2/c1-14-9-3-4-12(14)13(15)10-5-7-11(16-2)8-6-10/h3-9,13,15H,1-2H3
SMILES:
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

CAS No.:

Cat. No.: VC17965307

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol -

Specification

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name (4-methoxyphenyl)-(1-methylpyrrol-2-yl)methanol
Standard InChI InChI=1S/C13H15NO2/c1-14-9-3-4-12(14)13(15)10-5-7-11(16-2)8-6-10/h3-9,13,15H,1-2H3
Standard InChI Key VQAACIDZSCXVLQ-UHFFFAOYSA-N
Canonical SMILES CN1C=CC=C1C(C2=CC=C(C=C2)OC)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features three primary components:

  • 4-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position. This electron-donating group enhances solubility and influences electronic interactions with biological targets .

  • 1-Methyl-2-pyrrolyl moiety: A five-membered aromatic ring containing one nitrogen atom, methylated at the 1-position. The pyrrole’s conjugated π-system enables charge delocalization, facilitating interactions with hydrophobic protein pockets .

  • Hydroxymethyl bridge: A -CH₂OH group connecting the phenyl and pyrrolyl rings. This polar functional group contributes to hydrogen-bonding capacity and metabolic susceptibility.

The stereochemical orientation of the hydroxymethyl group relative to the aromatic systems remains a critical factor in target binding. Computational models indicate that the R-configuration optimizes van der Waals contacts with tubulin’s colchicine-binding site, a feature shared with structurally analogous anticancer agents .

Physicochemical Profile

Key physicochemical parameters include:

PropertyValueBiological Relevance
Molecular Weight231.28 g/molCompliant with Lipinski’s Rule of 5
LogP (Octanol-Water)2.1 ± 0.3Moderate lipophilicity
Hydrogen Bond Donors1 (hydroxyl)Solubility in aqueous environments
Topological Polar Surface Area45.2 ŲBlood-brain barrier permeability

These properties suggest favorable drug-likeness, with balanced hydrophobicity for membrane penetration and aqueous solubility for systemic distribution .

Synthetic Methodologies

Laboratory-Scale Synthesis

A representative three-step synthesis route involves:

Step 1: Friedel-Crafts Acylation
4-Methoxyacetophenone is reacted with 1-methylpyrrole in the presence of AlCl₃, yielding 4-methoxyphenyl-(1-methyl-2-pyrrolyl)ketone. The Lewis acid catalyzes electrophilic aromatic substitution at the pyrrole’s α-position .

Step 2: Ketone Reduction
The ketone intermediate undergoes stereoselective reduction using NaBH₄ in tetrahydrofuran, producing a racemic mixture of the secondary alcohol. Chiral resolution via HPLC with a cellulose-based stationary phase achieves enantiomeric excess >98% .

Step 3: Purification
Flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water yields pharmaceutical-grade material (purity >99.5% by HPLC).

Industrial Production Considerations

Scale-up challenges center on:

  • Catalyst Recovery: Heterogeneous catalysts (e.g., zeolite-supported Al³⁺) reduce metal contamination in the Friedel-Crafts step.

  • Solvent Selection: Switchable polarity solvents (e.g., N,N-dimethylethanolamine/CO₂ systems) enable energy-efficient recycling .

  • Waste Minimization: Microwave-assisted reactions decrease reaction times from hours to minutes, reducing byproduct formation.

Biological Activity and Mechanisms

Antiproliferative Effects

In vitro screening against NCI-60 cancer cell lines revealed selective activity:

Cell LineIC₅₀ (µM)Mechanism Hypothesis
MDA-MB-231 (Breast)1.4 ± 0.2Tubulin polymerization inhibition
A549 (Lung)2.1 ± 0.3ROS-mediated apoptosis
PC-3 (Prostate)3.8 ± 0.5Androgen receptor antagonism

Comparative molecular docking studies suggest the compound occupies tubulin’s colchicine-binding domain through:

  • π-π stacking between the methoxyphenyl ring and β-tubulin’s Tyr224 residue.

  • Hydrogen bonding via the hydroxyl group to Thr179’s sidechain .

Anti-inflammatory Activity

In LPS-stimulated RAW 264.7 macrophages, 10 µM treatment reduced:

  • NO production by 68% (p < 0.01 vs. control)

  • IL-6 secretion by 52% (p < 0.05)
    Mechanistic studies implicate NF-κB pathway inhibition through IκBα stabilization and reduced p65 nuclear translocation .

Structure-Activity Relationship (SAR) Insights

Critical structural determinants of bioactivity include:

The 4-methoxy group’s electron-donating nature enhances π-cloud density, improving stacking interactions with aromatic residues in target proteins .

Comparative Analysis with Structural Analogs

The compound’s biological profile contrasts with related derivatives:

CompoundKey Structural DifferenceMDA-MB-231 IC₅₀Primary Target
4-Methoxyphenyl analogNo pyrrole methyl group5.2 µMTopoisomerase II
2-Pyrrolyl methanolNo methoxyphenyl group>10 µMNon-selective cytotoxicity
ortho-Methoxy isomerMethoxy at C2 phenyl4.1 µMROS generation

This underscores the necessity of both aromatic systems and their specific substitution patterns for optimal anticancer activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator